2-[5-chloro-4-[4-(methoxycarbonylamino)phenyl]-1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]-3-phenylpropanoic acid
Description
This compound features a substituted imidazole core with a 5-chloro group, a 4-(methoxycarbonylamino)phenyl substituent, and a 2-trimethylsilylethoxymethyl (SEM) protecting group at the N1 position. The SEM group is commonly employed in synthetic chemistry to protect nitrogen atoms during multi-step reactions, while the methoxycarbonylamino group may act as a prodrug moiety, releasing an amine upon hydrolysis . The structural complexity suggests applications in medicinal chemistry, likely targeting enzymes or receptors requiring heterocyclic interactions.
Properties
IUPAC Name |
2-[5-chloro-4-[4-(methoxycarbonylamino)phenyl]-1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClN3O5Si/c1-34-26(33)28-20-12-10-19(11-13-20)22-23(27)30(17-35-14-15-36(2,3)4)24(29-22)21(25(31)32)16-18-8-6-5-7-9-18/h5-13,21H,14-17H2,1-4H3,(H,28,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWYHHYEGLULQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C2=C(N(C(=N2)C(CC3=CC=CC=C3)C(=O)O)COCC[Si](C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN3O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-chloro-4-[4-(methoxycarbonylamino)phenyl]-1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazole ring, chlorination, and the introduction of the methoxycarbonylamino and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to ensure cost-effectiveness and sustainability. This may include the use of continuous flow reactors and advanced purification techniques to meet the required standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[5-chloro-4-[4-(methoxycarbonylamino)phenyl]-1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the methoxycarbonylamino group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[5-chloro-4-[4-(methoxycarbonylamino)phenyl]-1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[5-chloro-4-[4-(methoxycarbonylamino)phenyl]-1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]-3-phenylpropanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analog 1: 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic Acid (Compound 9)
Key Features :
Comparison :
- Protecting Groups : SEM offers superior stability under acidic conditions compared to ClTr, which is acid-labile.
- Bioactivity: The tetrazole in Compound 9 may enhance metal coordination, whereas the target compound’s chloro and methoxycarbonylamino groups favor hydrogen bonding and metabolic stability.
Structural Analog 2: 2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic Acid (Compound 14b)
Key Features :
Comparison :
- Lipophilicity: The CF₃ group in 14b enhances lipophilicity, while the target’s methoxycarbonylamino group balances hydrophilicity and lipophilicity.
Structural Analog 3: Thiazole Derivatives (Compounds 4 and 5)
Key Features :
Comparison :
- Heterocycle Properties : Thiazole’s sulfur atom vs. imidazole’s nitrogen atoms—differences in hydrogen-bonding capacity and aromaticity may influence target selectivity.
- Substituent Orientation: The perpendicular fluorophenyl group in Compounds 4/5 contrasts with the planar methoxycarbonylamino phenyl group in the target, affecting steric interactions.
Agrochemical Analogs: Imidazole-Based Pesticides
Examples :
- Impazapic : Contains a pyridinecarboxylic acid group.
- Haloxyfop: Features a phenoxypropanoic acid backbone .
Comparison :
- Functionality : Agrochemicals prioritize stability under environmental conditions, whereas the target compound’s SEM group suggests synthetic intermediate use.
- Bioactivity: The target’s phenylpropanoic acid moiety may mimic herbicidal activity but with tailored substituents for medicinal applications.
Research Findings and Implications
- Synthetic Efficiency : High yields in analogs (e.g., 93% for Compound 9) suggest optimized protocols applicable to the target compound’s synthesis .
- Protecting Group Utility : SEM in the target compound may improve stability during synthesis compared to ClTr in Compound 9 or acid-labile groups in pesticides .
Biological Activity
The compound 2-[5-chloro-4-[4-(methoxycarbonylamino)phenyl]-1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]-3-phenylpropanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular structure is characterized by the following components:
- A chloro-substituted imidazole ring
- A methoxycarbonylamino functional group
- A phenylpropanoic acid moiety
The chemical formula is , and it has a molecular weight of approximately 433.91 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Antitumor Effects: Preliminary studies suggest that the compound may inhibit cancer cell proliferation.
- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains.
- Anti-inflammatory Activity: The compound may reduce inflammation markers in vitro.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- DNA Intercalation: Similar to other imidazole derivatives, it may intercalate into DNA, disrupting replication and transcription processes .
- Inhibition of Enzymatic Activity: The presence of specific functional groups suggests potential inhibition of key enzymes involved in metabolic pathways .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of this compound:
-
Antitumor Activity:
- In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, with IC50 values ranging from 5 to 15 µM depending on the cell type. For example, in a study involving human breast cancer cells, the compound showed significant cytotoxicity with an IC50 value of 7.5 µM .
- Antimicrobial Efficacy:
- Anti-inflammatory Properties:
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:
- Absorption: The compound displays moderate permeability across biological membranes.
- Distribution: Binding studies indicate a high affinity for serum albumin, suggesting good bioavailability.
- Metabolism: Cytochrome P450 enzymes may play a role in its metabolic pathways; however, specific pathways require further elucidation.
- Excretion: Preliminary data suggest renal excretion as a primary route for elimination.
Data Table: Summary of Biological Activity
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[5-chloro-4-[4-(methoxycarbonylamino)phenyl]-1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]-3-phenylpropanoic acid?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Imidazole core formation : Cyclocondensation of substituted phenylenediamines with carbonyl sources under acidic conditions.
- Protection strategies : Use of 2-trimethylsilylethoxymethyl (SEM) groups to protect reactive nitrogen sites during functionalization (e.g., methoxycarbonylamino introduction) .
- Coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to attach aryl groups (e.g., 4-(methoxycarbonylamino)phenyl).
- Solvent/catalyst optimization : Polar aprotic solvents (DMF, DMSO) with Pd catalysts for cross-coupling steps, monitored via TLC and HPLC .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopic analysis : -NMR and -NMR to verify substituent positions and stereochemistry. IR spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1700 cm) .
- Elemental analysis : Combustion analysis (C, H, N) to validate empirical formula (±0.3% tolerance) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorogenic substrates in buffer systems (pH 7.4, 37°C) to test against kinases or proteases (e.g., trypsin-like serine proteases). IC values calculated via nonlinear regression .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure, comparing to positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with variations in the imidazole substituents (e.g., replacing chloro with fluoro) or phenylpropanoic acid side chains.
- Pharmacophore mapping : Use X-ray crystallography or docking simulations to identify critical binding interactions (e.g., hydrogen bonds with methoxycarbonylamino groups) .
- Data analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with activity trends .
Q. How to address solubility limitations in biological testing?
- Methodological Answer :
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esterification of the carboxylic acid) to enhance membrane permeability .
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) or cyclodextrin encapsulation for in vitro assays .
- SEM group removal : Cleave the 2-trimethylsilylethoxymethyl group post-synthesis under acidic conditions (e.g., TFA) to expose polar sites .
Q. What computational approaches resolve contradictory binding data in molecular docking studies?
- Methodological Answer :
- Ensemble docking : Perform docking against multiple receptor conformations (e.g., from molecular dynamics simulations) to account for flexibility .
- Free-energy calculations : Use MM/GBSA or MM/PBSA to refine binding affinity predictions and reconcile conflicting poses .
- Experimental validation : Validate top poses via site-directed mutagenesis or competitive binding assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
